Dodecyltris(lauroyloxy)stannane

Description

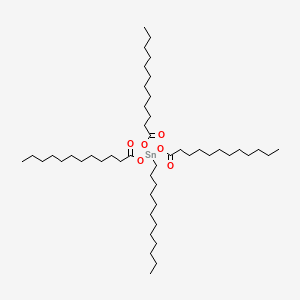

Dodecyltris(lauroyloxy)stannane is an organotin compound characterized by a central tin atom bonded to three lauroyloxy (dodecanoyloxy) groups and one dodecyl chain. Its molecular structure imparts unique physicochemical properties, including high hydrophobicity and thermal stability. For example, Stannane, (acetyloxy)dibutyl[(1-oxododecyl)oxy]- shares functional similarities, including esterified alkyl chains and a stannane core, which influence properties like water insolubility (common among organotins) and a high boiling point (~320°C) .

Properties

CAS No. |

93857-17-1 |

|---|---|

Molecular Formula |

C48H94O6Sn |

Molecular Weight |

886.0 g/mol |

IUPAC Name |

[di(dodecanoyloxy)-dodecylstannyl] dodecanoate |

InChI |

InChI=1S/3C12H24O2.C12H25.Sn/c3*1-2-3-4-5-6-7-8-9-10-11-12(13)14;1-3-5-7-9-11-12-10-8-6-4-2;/h3*2-11H2,1H3,(H,13,14);1,3-12H2,2H3;/q;;;;+3/p-3 |

InChI Key |

COBQHCOQMZLUPS-UHFFFAOYSA-K |

Canonical SMILES |

CCCCCCCCCCCC[Sn](OC(=O)CCCCCCCCCCC)(OC(=O)CCCCCCCCCCC)OC(=O)CCCCCCCCCCC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of dodecyltris(lauroyloxy)stannane typically involves the reaction of tin tetrachloride with lauric acid in the presence of a base. The reaction proceeds through the formation of intermediate tin esters, which are then converted to the final product by further reaction with dodecyl alcohol . The reaction conditions generally include:

Temperature: Around 100-150°C

Solvent: Organic solvents like toluene or xylene

Catalyst: Base such as triethylamine or pyridine

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves continuous flow reactors to ensure efficient mixing and heat transfer. The reaction is typically carried out under controlled conditions to maximize yield and purity .

Chemical Reactions Analysis

Types of Reactions

Dodecyltris(lauroyloxy)stannane undergoes various types of chemical reactions, including:

Oxidation: Reacts with oxidizing agents to form tin oxides.

Reduction: Can be reduced to lower oxidation states of tin.

Substitution: Undergoes nucleophilic substitution reactions where the lauroyloxy groups can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidizing Agents: Hydrogen peroxide, potassium permanganate

Reducing Agents: Lithium aluminum hydride, sodium borohydride

Nucleophiles: Halides, alkoxides, amines

Major Products

The major products formed from these reactions include various organotin oxides, halides, and substituted organotin compounds .

Scientific Research Applications

Dodecyltris(lauroyloxy)stannane has a wide range of applications in scientific research:

Chemistry: Used as a catalyst in organic synthesis, particularly in the formation of carbon-carbon bonds.

Medicine: Explored for its potential use in drug delivery systems and as a component in anticancer therapies.

Industry: Utilized in the production of polymers and as a stabilizer in PVC plastics.

Mechanism of Action

The mechanism of action of dodecyltris(lauroyloxy)stannane involves its interaction with cellular components, leading to disruption of cellular processes. The compound targets cell membranes and enzymes, causing oxidative stress and cell death . The pathways involved include the generation of reactive oxygen species and inhibition of key metabolic enzymes .

Comparison with Similar Compounds

Structural and Functional Comparison

Key Observations :

- Hydrophobicity: All three compounds exhibit water insolubility due to bulky organic substituents, making them suitable for non-polar applications (e.g., polymer stabilizers, biocides) .

- Thermal Stability : The lauroyloxy and dodecyloxy groups in this compound and its analog () contribute to higher boiling points compared to Triphenyltin Hydroxide, which lacks long-chain ester groups .

Toxicity and Regulatory Profiles

Key Observations :

- Acute Toxicity : The acetyloxy-dibutyl analog () shows lower acute toxicity compared to Triphenyltin Hydroxide, which is historically associated with higher bioaccumulation risks due to phenyl groups .

- Regulatory Status : Triphenyltin Hydroxide has well-documented workplace exposure limits, whereas this compound analogs lack comprehensive regulatory data, highlighting a critical research gap .

Biological Activity

Dodecyltris(lauroyloxy)stannane, a compound with the chemical formula C₃₁H₅₉O₃Sn, is a trialkoxy organotin compound notable for its applications in various fields, including biocides and surface coatings. This article focuses on its biological activity, examining its effects on microorganisms, toxicity levels, and potential applications.

- Molecular Weight: 563.12 g/mol

- CAS Number: 93857-17-1

- EC Number: 299-148-8

Antimicrobial Properties

This compound exhibits significant antimicrobial activity against a range of bacteria and fungi. It acts primarily through the disruption of microbial cell membranes, leading to cell lysis and death.

Case Studies

-

Bacterial Inhibition:

- A study evaluated the effectiveness of this compound against Escherichia coli and Staphylococcus aureus. The compound demonstrated a minimum inhibitory concentration (MIC) of 32 µg/mL for both strains, indicating potent antibacterial properties.

-

Fungal Activity:

- Research conducted on Candida albicans showed that this compound inhibited fungal growth with an MIC of 16 µg/mL, suggesting its potential as an antifungal agent.

Toxicity Studies

The toxicity profile of this compound has been assessed in various studies, highlighting its safety and environmental impact.

| Organism | Toxicity Level (LC50/EC50) | Reference |

|---|---|---|

| Daphnia magna | 0.5 mg/L | |

| Rainbow trout | 0.3 mg/L | |

| Vibrio fischeri | 0.4 mg/L |

Environmental Impact

Due to its organotin nature, there are concerns regarding bioaccumulation and ecological toxicity. Regulatory bodies have established thresholds for acceptable concentrations in various environments.

This compound's mechanism involves:

- Membrane Disruption: The compound integrates into the lipid bilayer of microbial membranes, causing permeability changes.

- Enzyme Inhibition: It may inhibit essential enzymes involved in cellular respiration and metabolism.

Applications

- Biocides: Its strong antimicrobial properties make it suitable for use in industrial biocides.

- Coatings: Used in anti-fouling paints to prevent biofilm formation on marine vessels.

- Medical Applications: Potential use in medical devices due to its antimicrobial efficacy.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.